2-Pyridinecarboxylicacid,5-methoxy-,1-oxide(9CI)
Overview
Description
2-Pyridinecarboxylicacid,5-methoxy-,1-oxide(9CI) is a chemical compound with the molecular formula C7H7NO4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a methoxy group at the 5-position and a carboxylic acid group at the 2-position of the pyridine ring, along with an oxide group at the 1-position.
Preparation Methods
The synthesis of 2-Pyridinecarboxylicacid,5-methoxy-,1-oxide(9CI) typically involves the following steps:
Starting Material: The synthesis begins with pyridine as the starting material.
Carboxylation: The carboxylic acid group at the 2-position is introduced via a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Oxidation: The final step involves the oxidation of the nitrogen atom at the 1-position to form the N-oxide. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
2-Pyridinecarboxylicacid,5-methoxy-,1-oxide(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent pyridine compound.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Pyridinecarboxylicacid,5-methoxy-,1-oxide(9CI) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Pyridinecarboxylicacid,5-methoxy-,1-oxide(9CI) involves its interaction with specific molecular targets. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The methoxy and carboxylic acid groups also play a role in its binding to enzymes and receptors, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar compounds to 2-Pyridinecarboxylicacid,5-methoxy-,1-oxide(9CI) include:
2-Pyridinecarboxylic acid: Lacks the methoxy and N-oxide groups, resulting in different chemical properties and reactivity.
5-Methoxy-2-pyridinecarboxylic acid: Similar structure but without the N-oxide group.
2-Pyridinecarboxylicacid,1-oxide: Lacks the methoxy group, affecting its chemical behavior and applications.
The uniqueness of 2-Pyridinecarboxylicacid,5-methoxy-,1-oxide(9CI) lies in its combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
5-methoxy-1-oxidopyridin-1-ium-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-12-5-2-3-6(7(9)10)8(11)4-5/h2-4H,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNECTAFOTJRYIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C[N+](=C(C=C1)C(=O)O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
672957-93-6 | |
Record name | 2-Pyridinecarboxylic acid, 5-methoxy-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=672957-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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